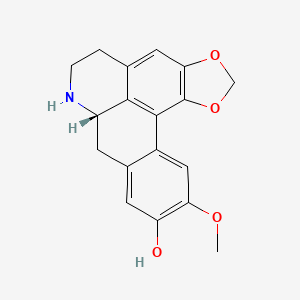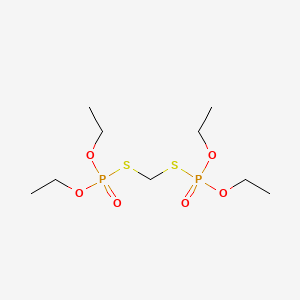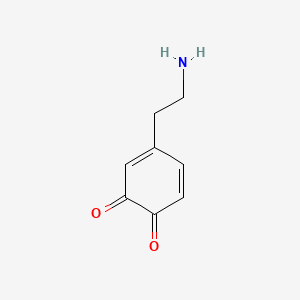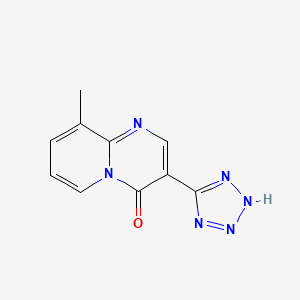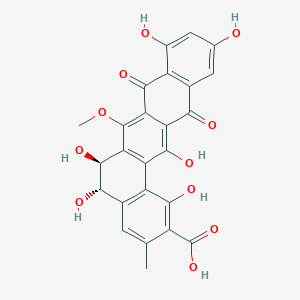
11-O-Demethyl-7-methoxypradinone II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-O-Demethyl-7-methoxypradinone II is a member of tetracenes and a member of p-quinones.
Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, structurally related to 11-O-Demethyl-7-methoxypradinone II, shows a wide range of clinical applications, including aiding in gastro-intestinal diagnostics, treating various types of vomiting, and managing functional and organic gastro-intestinal disorders. Its ability to improve resting tone of the oesophageal sphincter, accelerate gastric emptying, and enhance pyloric activity, among others, underpins its multifaceted use in medical practice. Despite its extensive applications, it's critical to note the potential for alarming extrapyramidal reactions in a small proportion of patients, underlining the need for careful dosage and monitoring (Pinder et al., 2012).
Renal Function and Oligonucleotides
2′-O-methoxyethyl (2′MOE) antisense oligonucleotides, structurally related to 11-O-Demethyl-7-methoxypradinone II, are examined for their impact on renal function. A comprehensive study involving 2,435 patients from 32 clinical trials revealed no evidence of clinically significant renal dysfunction, maintaining mean levels of renal parameters within normal ranges across various dose groups. This finding underscores the potential therapeutic implications of such compounds, including 11-O-Demethyl-7-methoxypradinone II, in a medical context without substantial renal compromise (Crooke et al., 2017).
Functional Diversity in Plant Metabolism
The 2-oxoglutarate/Fe(II)-dependent dioxygenases (2-ODDs), which 11-O-Demethyl-7-methoxypradinone II may interact with or influence, are among the most versatile and critical oxidizing biological catalysts in plant metabolism. These enzymes facilitate a wide array of oxidative reactions, including hydroxylations, demethylations, desaturations, and more, playing pivotal roles in plant biological processes and potentially impacting various agricultural and environmental domains (Farrow & Facchini, 2014).
properties
Product Name |
11-O-Demethyl-7-methoxypradinone II |
|---|---|
Molecular Formula |
C25H18O11 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(5S,6S)-1,5,6,9,11,14-hexahydroxy-7-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C25H18O11/c1-6-3-8-13(20(30)11(6)25(34)35)14-16(23(33)19(8)29)24(36-2)17-15(22(14)32)18(28)9-4-7(26)5-10(27)12(9)21(17)31/h3-5,19,23,26-27,29-30,32-33H,1-2H3,(H,34,35)/t19-,23-/m0/s1 |
InChI Key |
KHCWAAXIQILFRK-CVDCTZTESA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)OC)C(=C1C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)OC)C(=C1C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)OC)C(=C1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



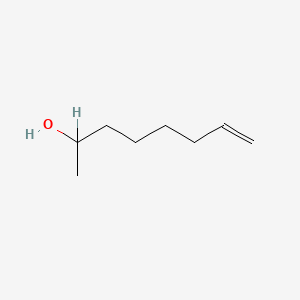
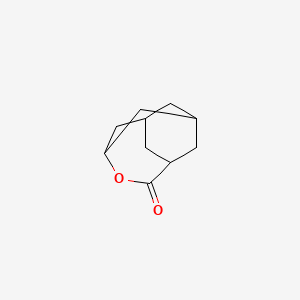

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)

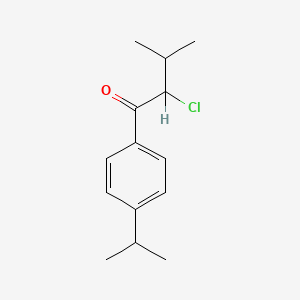
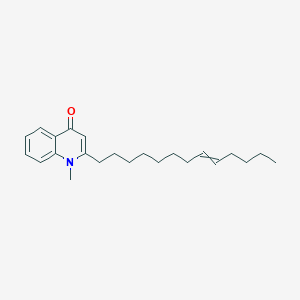
![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)

